molecular formula C13H14FNO4 B5681851 3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No. B5681851
M. Wt: 267.25 g/mol
InChI Key: GTMWJPYGDOKYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. This compound is also known as FPhOx, and its chemical formula is C14H16FNO4.

Scientific Research Applications

FPhOx has shown potential applications in various fields of scientific research. In medicine, it has been found to have anti-inflammatory and anticancer properties. It has also been investigated for its potential use as an anticonvulsant and antidepressant. In agriculture, FPhOx has been studied for its ability to inhibit the growth of fungi and bacteria.

Mechanism of Action

The mechanism of action of FPhOx is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPhOx has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have anticonvulsant and antidepressant effects in animal models. Additionally, FPhOx has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using FPhOx in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on FPhOx. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its effectiveness and safety in treating various types of cancer. Another area of interest is its potential use in agriculture. More research is needed to determine its effectiveness in controlling plant pathogens and pests. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in treating various diseases.

Synthesis Methods

The synthesis of FPhOx involves the reaction between 4-fluorophenol and ethyl 2-bromoacetate, followed by the reaction between the resulting compound and 5,5-dimethyl-1,3-oxazolidine-2,4-dione. The final product is obtained through purification using column chromatography.

properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c1-13(2)11(16)15(12(17)19-13)7-8-18-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMWJPYGDOKYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CCOC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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